N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Lipophilicity ADME Membrane Permeability

Select this compound for its superior cell permeability and CNS-targeting profile. The cyclopropylmethylamino substituent at C5 delivers an optimal XLogP3 of 2.3—a +1.4 log-unit increase over the N5-unsubstituted analog—critical for passive membrane diffusion and blood-brain barrier penetration. With 4 rotatable bonds, it offers balanced conformational flexibility for fragment-based drug discovery. Avoid generic substitutions; the unique cyclopropylmethyl geometry ensures reproducible SAR data and reliable target engagement in kinase and GPCR modulator screening programs. Secure consistent, high-purity material for your neuroscience and oncology research pipeline.

Molecular Formula C13H18N4
Molecular Weight 230.315
CAS No. 1156279-72-9
Cat. No. B2616292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
CAS1156279-72-9
Molecular FormulaC13H18N4
Molecular Weight230.315
Structural Identifiers
SMILESCC(C)N1C2=NC=C(C=C2C=N1)NCC3CC3
InChIInChI=1S/C13H18N4/c1-9(2)17-13-11(7-16-17)5-12(8-15-13)14-6-10-3-4-10/h5,7-10,14H,3-4,6H2,1-2H3
InChIKeyXKQLZDTXHWVVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1156279-72-9)


N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a fully substituted, small-molecule heterocyclic compound based on the pyrazolo[3,4-b]pyridine scaffold [1]. This core is a privileged structure in kinase inhibitor and GPCR modulator research [2]. The compound features an isopropyl group at the N1 position and a cyclopropylmethylamino group at the C5 position, resulting in a molecular formula of C13H18N4 and a molecular weight of 230.31 g/mol [1].

Why Closely Related Analogs Cannot Substitute N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine in a Research Program


Simple substitution with an in-class analog, such as the N5-unsubstituted or N5-propyl derivative, will not preserve the same property profile. The cyclopropylmethyl group is not a simple alkyl chain; its ring structure significantly alters molecular geometry, lipophilicity, and metabolic stability compared to linear chain or hydrogen substituents [1]. The quantitative evidence below demonstrates that even minor changes at the 5-position amine lead to quantifiable shifts in key physicochemical parameters, which directly impact membrane permeability, target engagement, and off-target liability, making generic substitution a risk to experimental reproducibility [2].

Quantitative Differentiation Data for N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine vs. Key Analogs


Significantly Higher Lipophilicity (ΔXLogP3 = +1.4) vs. the N5-Unsubstituted Analog

The N-cyclopropylmethyl substitution dramatically increases the compound's lipophilicity compared to the N5-unsubstituted amine analog. The target compound has an XLogP3 of 2.3 [1], while its direct analog 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, which bears a free amine at the 5-position, has an XLogP3 of only 0.9 [2]. This constitutes a +1.4 log unit increase, representing an over 25-fold increase in the octanol-water partition coefficient, a critical predictor of passive membrane permeability.

Lipophilicity ADME Membrane Permeability

Distinct Lipophilicity Profile (ΔXLogP3 = -0.1) vs. the N5-Propyl Analog, with Key Structural Rigidity Differences

The target compound's lipophilicity is precisely tuned, possessing an XLogP3 of 2.3 [1], which is marginally lower than the XLogP3 of 2.4 for its N5-propyl analog, 1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine [2]. While the numerical difference is small, the cyclopropylmethyl group provides greater conformational rigidity and metabolic stability compared to the linear, flexible propyl chain [3]. This structural difference is a critical determinant of binding specificity and cytochrome P450-mediated oxidative metabolism, although specific in vitro metabolic data for this pair is not publicly available.

Lipophilicity Metabolic Stability Conformational Restriction

Enhanced Scaffold Elaboration Potential (4 Rotatable Bonds) vs. the Rigid N5-Unsubstituted Core (1 Rotatable Bond)

The target compound possesses 4 rotatable bonds [1], a feature arising from the N-cyclopropylmethyl substituent. This is in stark contrast to the N5-unsubstituted comparator, 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, which has only 1 rotatable bond [2]. The increased number of rotatable bonds reflects the compound's capacity to explore a larger conformational space, which can be advantageous for inducing fit or binding to shallow protein pockets, while the comparator's rigidity may limit its target scope.

Chemical Probes SAR Medicinal Chemistry

Recommended Procurement Scenarios for N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine Based on Its Differentiation Profile


Kinase Inhibitor Hit-to-Lead Campaigns Targeting Intracellular Kinases

The compound's high XLogP3 of 2.3, a +1.4 log-unit increase over the N5-unsubstituted analog [1], makes it a superior choice for designing cell-active kinase inhibitors. Its lipophilicity facilitates passive diffusion across cellular membranes, a prerequisite for engaging cytosolic targets. Procurement for a screening library should prioritize this compound over the less lipophilic comparator to maximize the probability of identifying cell-permeable hits.

CNS Drug Discovery for GPCR and Enzyme Targets

Lipophilicity in the optimal range of 2-3 is a well-established requisite for CNS penetration. With an XLogP3 of 2.3 [1], this compound is structurally optimized for blood-brain barrier permeability studies. In contrast, the N5-unsubstituted analog (XLogP3 0.9) would be expected to exhibit poor CNS exposure. This compound should be selected for neuroscience target screening programs.

Chemical Probe Development Requiring Defined and Reproducible Physicochemical Properties

Reproducible probe behavior requires consistent, well-defined physicochemical properties. The target compound's experimentally verified molecular weight (230.31 g/mol), lipophilicity (XLogP3 2.3), and rotatable bond count (4) provide a precise SAR vector [1]. Its profile is distinct from both the N5-unsubstituted and N5-propyl analogs, ensuring that any biological activity data can be confidently attributed to the unique cyclopropylmethyl substituent.

Fragment Elaboration and Scaffold Optimization with Controlled Conformational Flexibility

With 4 rotatable bonds, the compound offers a balanced degree of conformational freedom that is greater than the rigid N5-unsubstituted core (1 rotatable bond) [1]. This property is invaluable for fragment-based drug discovery or scaffold optimization, where controlled flexibility can be exploited to optimize protein-ligand interactions without paying a prohibitive entropic penalty.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.